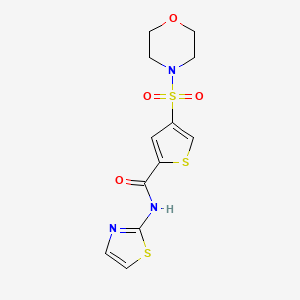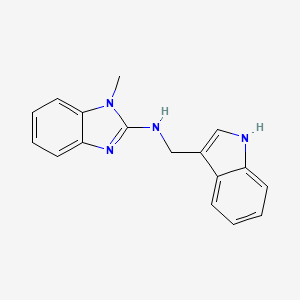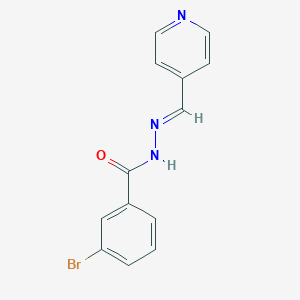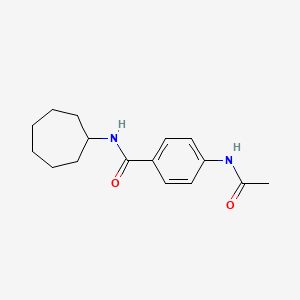
4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their significant bioactive properties. It incorporates morpholine and thiazole moieties, which are common in various pharmacologically active compounds.
Synthesis Analysis
- The synthesis of related morpholine derivatives typically involves reactions like the Michael-type addition or the formation of 1,3,4-thiadiazole derivatives, as seen in the synthesis of compounds with similar structures (Sahin et al., 2012).
- Electrochemical methods can also be used in the synthesis of related compounds, as demonstrated in the synthesis of disulfides of morpholinobenzene thiols (Esmaili & Nematollahi, 2013).
Molecular Structure Analysis
- The molecular structure often includes features such as a chair conformation in the morpholine ring and specific dihedral angles between different moieties, contributing to the compound's properties (Franklin et al., 2011).
Chemical Reactions and Properties
- Compounds with similar structures demonstrate a range of chemical reactions, including nucleophilic substitutions and formation of disulfide bonds (Esmaili & Nematollahi, 2013).
- They are also known for their ability to form various derivatives through reactions with other chemical agents, such as aryl sulfonyl chlorides or ethendiamine (Horishny et al., 2020).
Physical Properties Analysis
- The physical properties of similar compounds can be influenced by their molecular structure, including the orientation of different moieties and the conformation of morpholine rings (Franklin et al., 2011).
Chemical Properties Analysis
- These compounds often exhibit significant biological activity, such as antimicrobial or antitumor properties, influenced by their chemical structure (Horishny et al., 2020).
- Their reactivity can include interactions with various biological targets, influenced by the presence of morpholine and thiazole groups (Sahin et al., 2012).
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to 4-(4-Morpholinylsulfonyl)-N-1,3-Thiazol-2-yl-2-Thiophenecarboxamide have been studied for their antimicrobial properties. For example, the related compound 4-(Phenylsulfonyl) morpholine has demonstrated potential in the treatment of diseases caused by microorganisms due to its morpholine group known for antimicrobial properties. This compound has shown modulating activity against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli (Oliveira et al., 2015).
Synthesis and Biological Activity
The synthesis of new derivatives containing a morpholine moiety, similar to the compound , has been an area of active research. These derivatives have displayed antimicrobial activity, indicating the potential for developing new therapeutic agents. For instance, new 1,2,4-triazole derivatives containing morpholine have been synthesized and evaluated for their antimicrobial effectiveness (Sahin et al., 2012).
Carbonic Anhydrase Inhibition
Compounds with structures similar to 4-(4-Morpholinylsulfonyl)-N-1,3-Thiazol-2-yl-2-Thiophenecarboxamide have been assessed as inhibitors of carbonic anhydrase isoenzymes. These studies are crucial in understanding the potential medical applications of such compounds (Supuran et al., 2013).
Neuroprotective Agents
Research has also been conducted on the development of compounds with neuroprotective properties. For example, various 2-aminothiazoles and 2-thiazolecarboxamides, which share structural similarities with the compound , have been prepared and tested for anti-anoxic activity, indicating their potential use in treating cerebral conditions (Ohkubo et al., 1995).
Application in Polymer Science
Compounds with morpholine and thiazole groups have been utilized in the field of polymer science. For instance, the synthesis of biodegradable polyesteramides with pendant functional groups has been an area of interest, highlighting the versatility of these compounds in material science (Veld et al., 1992).
Anticancer Research
The potential of related compounds in anticancer research has been explored. N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have shown promise as new anticancer agents, indicating the potential therapeutic applications of compounds within this chemical class (Horishny et al., 2020).
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S3/c16-11(14-12-13-1-6-20-12)10-7-9(8-21-10)22(17,18)15-2-4-19-5-3-15/h1,6-8H,2-5H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAZEMXENFSAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)

methanone](/img/structure/B5536064.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)